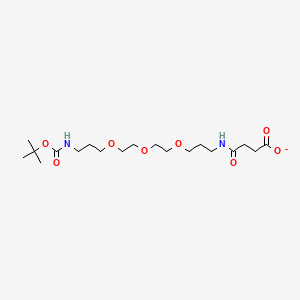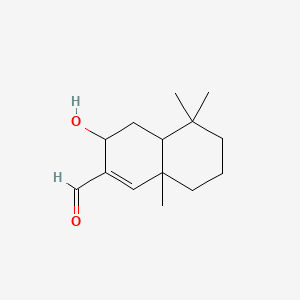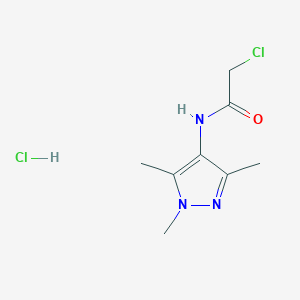
2-Chloro-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)-acetamide hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)-acetamide hydrochloride is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazole-bearing compounds are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities
Méthodes De Préparation
The synthesis of 2-Chloro-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)-acetamide hydrochloride involves several steps. The synthetic routes typically include the reaction of 1,3,5-trimethyl-1H-pyrazole with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction conditions often involve refluxing the mixture in an appropriate solvent like dichloromethane or chloroform. The resulting product is then purified through recrystallization or column chromatography .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of automated reactors and continuous flow processes to ensure consistent production quality.
Analyse Des Réactions Chimiques
2-Chloro-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)-acetamide hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alcohols under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form amines or other reduced products.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield corresponding carboxylic acids and amines.
Common reagents used in these reactions include sodium hydroxide, hydrochloric acid, and various organic solvents. The major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
2-Chloro-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)-acetamide hydrochloride has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of other pyrazole derivatives and complex organic molecules.
Medicine: Investigated for its potential therapeutic effects and mechanisms of action in treating various diseases.
Mécanisme D'action
The mechanism of action of 2-Chloro-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)-acetamide hydrochloride involves its interaction with specific molecular targets and pathways. In the context of its antileishmanial and antimalarial activities, the compound is believed to inhibit key enzymes and disrupt cellular processes essential for the survival of the parasites. Molecular docking studies have shown that the compound can bind to specific protein targets, leading to the inhibition of their function and ultimately causing the death of the parasites .
Comparaison Avec Des Composés Similaires
2-Chloro-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)-acetamide hydrochloride can be compared with other similar compounds, such as:
Hydrazine-coupled pyrazoles: Known for their potent antileishmanial and antimalarial activities.
Substituted pyrazole derivatives: Studied for their diverse pharmacological effects, including anticancer and anti-inflammatory activities.
Propriétés
Formule moléculaire |
C8H13Cl2N3O |
|---|---|
Poids moléculaire |
238.11 g/mol |
Nom IUPAC |
2-chloro-N-(1,3,5-trimethylpyrazol-4-yl)acetamide;hydrochloride |
InChI |
InChI=1S/C8H12ClN3O.ClH/c1-5-8(10-7(13)4-9)6(2)12(3)11-5;/h4H2,1-3H3,(H,10,13);1H |
Clé InChI |
GKIVVIZNWNAXBL-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=NN1C)C)NC(=O)CCl.Cl |
Solubilité |
>35.7 [ug/mL] (The mean of the results at pH 7.4) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


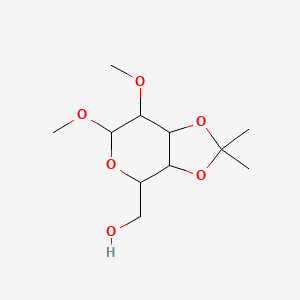
![4-[(3,4-Dimethoxyphenyl)-hydroxymethyl]-3-[(3,4-dimethoxyphenyl)methyl]oxolan-2-one](/img/structure/B12324773.png)

![[2-(9-Chloro-11-hydroxy-10,13,16-trimethyl-3-oxo-17-propanoyloxy-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl)-2-oxoethyl] propanoate](/img/structure/B12324778.png)
![2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-[[[(2-methylpropan-2-yl)oxyamino]-[(2,2,4,6,7-pentamethyl-3H-1-benzofuran-5-yl)sulfonylamino]methylidene]amino]pentanoic acid](/img/structure/B12324787.png)
![[(3,4-Dimethoxyphenyl)-[4-[(3,4-dimethoxyphenyl)methyl]-5-oxooxolan-3-yl]methyl] acetate](/img/structure/B12324813.png)
![N-[(3S)-pyrrolidin-3-yl]isoquinoline-5-sulfonamide](/img/structure/B12324821.png)

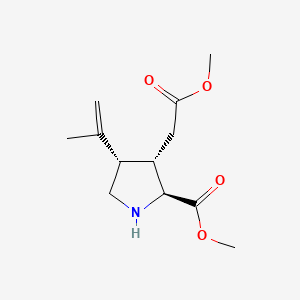
![N-[3-oxo-3',6'-bis[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]spiro[2-benzofuran-1,9'-xanthene]-5-yl]acetamide](/img/structure/B12324839.png)
![4-[2-[[2-[[2-[[6-amino-2-[[2-[[2-[(2-amino-3-hydroxypropanoyl)amino]-4-carboxybutanoyl]amino]-3-methylbutanoyl]amino]hexanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-carboxypropanoyl]amino]propanoylamino]-5-[[1-[[1-carboxy-4-(diaminomethylideneamino)butyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B12324842.png)
